![molecular formula C15H14N2O3 B2989347 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline CAS No. 310451-89-9](/img/structure/B2989347.png)
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SU6656, and it is a selective inhibitor of Src family kinases. Src family kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of Src family kinases by SU6656 has potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline involves the inhibition of Src family kinases. Src family kinases are involved in various cellular processes, including cell growth, differentiation, and survival. The inhibition of Src family kinases by SU6656 leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline have been extensively studied. This compound has been shown to inhibit the activity of Src family kinases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, SU6656 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination. This compound has also been studied for its potential applications in other diseases, such as Alzheimer's disease and osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline in lab experiments include its selectivity and potency as a Src family kinase inhibitor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using SU6656 in lab experiments include its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline. One direction is to study the potential applications of this compound in other diseases, such as Alzheimer's disease and osteoporosis. Another direction is to develop more potent and selective Src family kinase inhibitors. Additionally, the development of new synthesis methods for SU6656 could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis method of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline involves several steps. The first step is the synthesis of 2,3-dihydro-1H-inden-5-ol, which is then converted to 2,3-dihydro-1H-inden-5-yloxy acetic acid. The acetic acid is then reacted with 5-nitroanthranilic acid to produce 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, SU6656 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination. This compound has also been studied for its potential applications in other diseases, such as Alzheimer's disease and osteoporosis.
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPBGCWCPOWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.